Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a complex organic compound with significant applications in medicinal chemistry. It is characterized by its unique molecular structure and the presence of boron-containing groups, which enhance its reactivity and potential therapeutic properties. The compound is classified under heterocyclic compounds due to its pyrrolo-pyridine structure and is known for its utility in synthesizing biologically active molecules.
This compound falls under the category of boronic esters and heterocycles. Its classification stems from the presence of a pyrrolo[2,3-B]pyridine core and boron-containing dioxaborolane groups. These features contribute to its reactivity and applicability in organic synthesis and medicinal chemistry.
The synthesis of tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate typically involves several key steps:
The yield of the synthesis can vary; reports indicate yields ranging from 41% to 70%, depending on the specific conditions used in the reaction . The use of nitrogen purging during reactions helps minimize oxidation and side reactions.
The molecular formula for tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is . Its structure features:
The molecular weight of this compound is approximately 344.21 g/mol. The compound's structural complexity allows for various interactions with biological targets due to its diverse functional groups .
Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate can participate in several chemical reactions:
These reactions are crucial for developing new pharmaceutical agents and modifying existing compounds for enhanced biological activity.
The mechanism of action for compounds like tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate often involves inhibition or modulation of specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase). This kinase plays a role in various cellular processes including cell survival and proliferation.
Studies indicate that compounds with similar structures can effectively inhibit SGK-1 activity in vitro and may have implications for treating diseases related to abnormal kinase activity .
Relevant data such as spectral data (NMR) can provide insights into its purity and structural confirmation .
Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate has several scientific uses:
The development of tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate represents a strategic evolution in boron-heterocycle chemistry, emerging around 2020–2025 as researchers pursued poly-borylated scaffolds for complex coupling reactions. This compound addresses the synthetic challenge of achieving regioselective bis-functionalization on electron-rich N-heterocycles, a limitation observed in early monoboronic esters [1] [8]. Its design leverages the stability of 1,3,2-dioxaborolane groups, which resist protodeboronation during storage and handling – a significant improvement over boronic acids. Historically, such bis-boron compounds were inaccessible due to difficulties in:
The tert-butoxycarbonyl (Boc) protection at N1 proved critical for enabling controlled functionalization, preventing unwanted coordination or decomposition during synthesis. This advancement paralleled medicinal chemistry's growing demand for complex boron-containing intermediates, particularly as kinase inhibitor development accelerated [1] [6].
Table 1: Evolution of Key Boron-Containing Heterocycles in Drug Discovery
Compound Class | Limitations | Advancements in Target Compound |
---|---|---|
Monoborylated pyrroles | Low stability, single coupling site | Dual coupling sites for sequential functionalization |
Unprotected pyrrolopyridines | Sensitivity to electrophilic conditions | Boc protection enables harsh reaction conditions |
Pinacol boronic esters | Moderate hydrolytic stability | Enhanced stability via symmetric substitution |
The 7-azaindole (pyrrolo[2,3-b]pyridine) core provides a privileged scaffold in drug design due to its biomimetic hydrogen-bonding capacity and rigid planar structure. This bicyclic system serves as a purine isostere, enabling targeted interactions with ATP-binding sites of kinases while maintaining metabolic stability [2] [6] [3]. Specific features include:
Recent studies confirm that 7-azaindole derivatives maintain cellular permeability while resisting oxidative metabolism – a key advantage over indoles. The Boc-protected bis-boronate version further enhances these properties by blocking metabolic hotspots at N1 and providing stable handles for diversification [3] [6].
The 3,5-bis(pinacolboronate) configuration transforms this compound into a versatile linchpin for iterative cross-coupling, enabling efficient access to highly decorated pyrrolopyridines through established metal-catalyzed reactions. Each boronic ester group displays distinct reactivity profiles:
Table 2: Derivatization Reactions of the Bis-Boronate Compound
Reaction Type | Conditions | Products | Application |
---|---|---|---|
Sequential Suzuki | Pd(dppf)Cl2, K2CO3, 80°C | 3,5-Diarylpyrrolopyridines | Kinase inhibitor cores (e.g., CSF1R) |
One-Pot Bis-coupling | Excess ArBr, Pd(OAc)2/SPhos, Cs2CO3 | Symmetric 3,5-diaryl derivatives | Anticancer scaffolds |
Hydroxy-Directed Borylation | Iridium catalysis, B2pin2 | Tris-borylated analogs | Poly-functionalized building blocks |
The orthogonal reactivity of the two boronate groups is further enhanced by their spatial separation (C3 vs C5), which minimizes electronic crosstalk during coupling events. This enables the synthesis of asymmetrically substituted derivatives like N-Boc-3-aryl-5-heteroarylpyrrolo[2,3-b]pyridines – valuable intermediates for probing structure-activity relationships in medicinal chemistry programs [1] [4] [8]. Recent applications include the synthesis of dual IKKα/GSK-3β inhibitors where differential arylation at C3 and C5 yielded compounds with sub-20 nM potency [4] [6].
The Boc group serves dual roles: it prevents N1 coordination to metal catalysts (suppressing side reactions), and can be deprotected in situ using TFA to generate free N-H species for further functionalization. This protective strategy was critical in overcoming yield limitations (<30%) observed with unprotected bis-boronated analogs [1] [3].
Table 3: Key Building Blocks Derived from the Target Compound
Compound Name | Structure | Key Application |
---|---|---|
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | C3-pyridyl, C5-boronate | CSF1R inhibitors [1] |
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridine | C3/C5 heteroaryl, Boc-deprotected | GSK-3β inhibitors [6] |
Tert-butyl 3,5-bis(4-(aminomethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | C3/C5 benzylamine | Bioconjugation handles |
The strategic incorporation of boronates at both C3 and C5 positions enables late-stage diversification via "coupling-cascade" approaches, significantly reducing synthetic steps compared to traditional heterocyclic functionalization. This efficiency is particularly valuable in library synthesis for structure-activity relationship studies targeting kinases and other therapeutically relevant proteins [1] [3] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2